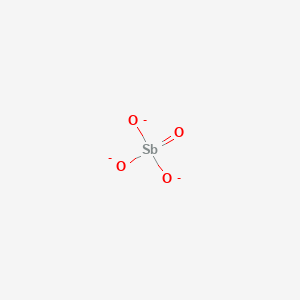
Antimonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimonate(3-) is a trivalent inorganic anion obtained by removal of all three protons from antimonic acid. It is an antimony oxoanion and a trivalent inorganic anion. It is a conjugate base of an this compound(2-).
Wissenschaftliche Forschungsanwendungen
Catalysis and Sensing Applications
Nanostructured antimonates have emerged as promising materials for catalysis and sensing applications. Research indicates that cobalt antimonate exhibits remarkable catalytic properties, particularly in gas sensing. These materials can detect various gases such as acetone and ethanol due to their oxidative catalytic reactivity and stability under harsh conditions. The unique electrical properties of these nanostructures enhance sensor performance by altering resistance upon exposure to target gases .
Table 1: Catalytic Properties of Nanostructured Antimonates
| Compound | Application Area | Target Gases Detected | Key Properties |
|---|---|---|---|
| Cobalt this compound | Gas Sensors | Acetone, Ethanol | High stability, fast response |
| Antimony Oxide | Catalysis | Various organic compounds | Good catalytic activity |
Pharmaceutical Applications
Meglumine this compound, a pentavalent antimony compound, is widely used as an antileishmanial agent for treating leishmaniasis. It is produced through the reaction of pentavalent antimony with N-methyl-D-glucamine. The structure and composition of meglumine this compound have been extensively studied to understand its mechanism of action and efficacy. This compound has been a mainstay in leishmaniasis treatment for decades, demonstrating significant therapeutic potential .
Case Study: Efficacy of Meglumine this compound
- Study Design : A comprehensive analysis was conducted to assess the efficacy of meglumine antimonate in treating cutaneous leishmaniasis.
- Findings : The treatment showed a high cure rate with minimal side effects, reinforcing its status as a first-line treatment option.
Environmental Remediation
This compound compounds are increasingly recognized for their role in environmental remediation, particularly in removing antimony from contaminated water sources. Recent studies have explored the use of biosolid biochar modified with zirconium to enhance the sorption capacity for this compound ions (Sb(V)). This approach has shown promising results in mitigating Sb contamination effectively .
Table 2: Environmental Remediation Techniques for this compound
| Technique | Material Used | Efficiency (%) | Notes |
|---|---|---|---|
| Biochar Sorption | Zirconium-coated Biochar | Up to 90% | Effective for Sb(V) removal |
| Diatomaceous Earth Filtration | Diatomaceous Earth | Varies | Cost-effective alternative |
Industrial Applications
Sodium this compound is widely used in the glass industry as a fining agent or degasser, particularly in the production of optical glass and colored television bulbs. Its properties help eliminate bubbles during glass manufacturing processes . Additionally, sodium this compound serves as a flame retardant when combined with halogens, making it valuable in various applications including textiles and plastics.
Eigenschaften
Molekularformel |
O4Sb-3 |
|---|---|
Molekulargewicht |
185.76 g/mol |
IUPAC-Name |
stiborate |
InChI |
InChI=1S/4O.Sb/q;3*-1; |
InChI-Schlüssel |
RBGMCBHGBSZGGM-UHFFFAOYSA-N |
SMILES |
[O-][Sb](=O)([O-])[O-] |
Kanonische SMILES |
[O-][Sb](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















